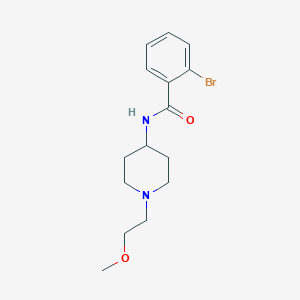

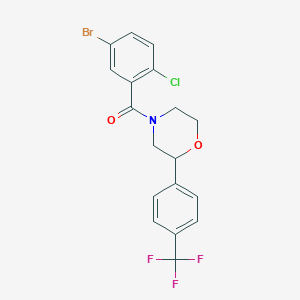

![molecular formula C5H5N3S B2670500 2-[(Methylamino)(sulfanyl)methylene]malononitrile CAS No. 32827-61-5](/img/structure/B2670500.png)

2-[(Methylamino)(sulfanyl)methylene]malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(Methylamino)(sulfanyl)methylene]malononitrile is a chemical compound with the molecular formula C5H5N3S . It is used in various chemical reactions and has several properties that make it an interesting compound for study .

Synthesis Analysis

The synthesis of this compound involves the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . This reaction affords various heterocyclic rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C5H5N3S . The average mass of the molecule is 139.178 Da, and the monoisotopic mass is 139.020416 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it reacts with N-substituted hydrazinecarbothioamides to form various heterocyclic rings . The exact nature of these reactions can vary depending on the conditions and the other reactants involved .科学的研究の応用

Structural and Computational Studies

The investigation into the structural and computational aspects of highly polar quinolin-2(1H)-ylidene derivatives, including compounds similar to "2-[(Methylamino)(sulfanyl)methylene]malononitrile," reveals their equilibrium preference for different tautomeric structures. These compounds exhibit strong conjugation between the quinoline fragment and electron-withdrawing substituents, contributing to their planarity and potential electronic applications (Nesterov et al., 2013).

Catalysis and Synthesis

In the realm of catalysis, "this compound" and its derivatives have been utilized in asymmetric Michael addition reactions. These reactions are crucial for constructing complex molecules with high enantioselectivity, demonstrating the compound's utility in synthetic organic chemistry (Inokuma et al., 2006).

Development of Antioxidant and Anticancer Agents

Research into the synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, which are structurally related to "this compound," has highlighted their potential as potent antioxidant agents. This opens avenues for the development of novel therapeutic compounds (Vartale et al., 2016).

Applications in Dye Synthesis

The compound and its derivatives have been implicated in the synthesis of disperse dyes, showcasing their utility in materials science and industrial applications. The introduction of malononitrile into dye structures enhances color depth and fastness properties on polyester and nylon fabrics, indicating its significance in textile engineering (Lams et al., 2014).

特性

IUPAC Name |

2-[methylamino(sulfanyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c1-8-5(9)4(2-6)3-7/h8-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEIOJPHZUIOJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C(C#N)C#N)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

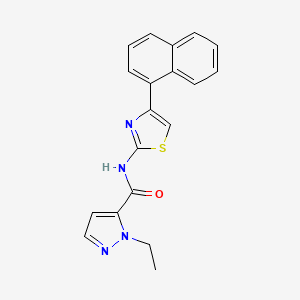

![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)

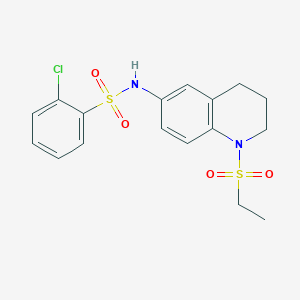

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)

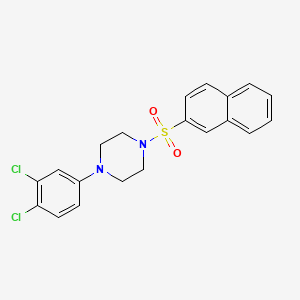

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)

![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)

![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)